(2-Bromo-5-chloropyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(2-bromo-5-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVCRJTLJKVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244297 | |
| Record name | Boronic acid, B-(2-bromo-5-chloro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-66-6 | |
| Record name | Boronic acid, B-(2-bromo-5-chloro-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-bromo-5-chloro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 2-chloropyridine, followed by lithiation and subsequent reaction with trimethyl borate to introduce the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and boronation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-chloropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-5-chloropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Bromo-5-chloropyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the boronic acid with an aryl or vinyl halide, forming a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily centered around the palladium-catalyzed cross-coupling mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s reactivity and Lewis acidity are influenced by its substituents. Key comparisons with structurally analogous boronic acids include:
*Estimated pKa based on substituent effects (electron-withdrawing groups lower pKa) . †Calculated from molecular formula (C₅H₃BBrClNO₂). ‡Inferred from substituent effects; bromine and chlorine lower pKa relative to phenyl or alkyl substituents .
Reactivity in Cross-Coupling Reactions
The bromine and chlorine substituents in this compound enhance electrophilicity at the boronic acid group, facilitating transmetalation in Suzuki-Miyaura reactions. This contrasts with (2-chloro-5-fluoropyridin-3-yl)boronic acid, where fluorine’s inductive effect further lowers pKa (enhancing reactivity) but may reduce steric hindrance . Conversely, phenyl-substituted analogs (e.g., (2-chloro-4-phenylpyridin-3-yl)boronic acid) exhibit higher pKa (~9.2) and slower reaction kinetics due to electron-donating aromatic groups .
Biological Activity
(2-Bromo-5-chloropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which influence its reactivity and interactions with biological macromolecules.
Enzyme Inhibition
One of the primary biological activities of this compound is its ability to inhibit serine proteases. This inhibition occurs through the formation of stable complexes with active site serine residues, leading to alterations in cell signaling pathways and gene expression. Such interactions can have therapeutic implications in diseases where serine proteases are implicated.
Table 1: Enzyme Inhibition Data
| Enzyme Type | Inhibition Mechanism | Reference |
|---|---|---|
| Serine Proteases | Reversible covalent bond formation | |
| β-lactamases | Covalent binding to active site residues |
Anticancer Activity
Research has indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The compound's ability to interfere with cell cycle regulation has been explored in various cancer models, suggesting potential as a lead compound for drug development.
Case Study: CDK8 Inhibition
A study focused on the inhibition of cyclin-dependent kinase 8 (CDK8), which is associated with colorectal cancer. The introduction of boronic acid derivatives improved the potency and selectivity for CDK8, demonstrating the potential of this compound in targeting this pathway .
Antibacterial Activity
Boronic acids have also been studied for their antibacterial properties. The ability of this compound to bind covalently to β-lactamases positions it as a promising candidate against resistant bacterial strains.
Table 2: Antibacterial Activity Data
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| (2-Bromo-5-chloropyridin-3-yl)BA | 0.004 | Class C β-lactamases |
| Control Compound | 0.008 | Class C β-lactamases |
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The boronic acid moiety forms reversible covalent bonds with diols and hydroxyl-containing molecules, affecting enzyme activity.
- Cell Signaling Alteration : By inhibiting key enzymes, this compound can disrupt normal cell signaling pathways, leading to altered gene expression profiles.
- Targeting Resistant Strains : Its ability to inhibit β-lactamases makes it a valuable tool in combating antibiotic resistance.
Q & A
Q. What are the common synthetic routes for (2-Bromo-5-chloropyridin-3-yl)boronic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenated pyridine precursors. Key steps include:
- Suzuki-Miyaura Cross-Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with boronic esters. Optimal conditions require anhydrous solvents (THF or DME), bases (Na₂CO₃ or CsF), and temperatures of 60–100°C .
- Directed Lithiation : Bromine/chlorine substituents direct lithiation at the 3-position, followed by borylation using trisopropyl borate. Low temperatures (-78°C) minimize side reactions .
- Purification Challenges : Boronic acids are prone to protodeboronation. Use cold, neutral solvents and avoid prolonged exposure to moisture or acidic conditions .
Q. How can crystallography and spectroscopy be used to confirm the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software for structure refinement. Ensure high-resolution data (<1.0 Å) to resolve halogen positions. Bromine and chlorine atoms exhibit strong anomalous scattering, aiding in phase determination .
- NMR Spectroscopy :
- MALDI-MS : Derivatize with diols (e.g., mannitol) to prevent boroxine formation. Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix for ionization .
Advanced Research Questions
Q. How can researchers design experiments to study binding kinetics with biological diols (e.g., sugars)?
Methodological Answer:
- Stopped-Flow Fluorescence : Monitor real-time binding using fluorophore-tagged boronic acids. For example, isoquinolinylboronic acids show kon values in the range of 10³–10⁴ M⁻¹s⁻¹ with D-fructose .
- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips. Use pH 7.4 buffer with 150 mM NaCl to minimize non-specific interactions. AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) surfaces show reversible binding with glycoproteins .
Q. What strategies mitigate protodeboronation during multi-step synthesis?
Methodological Answer:
Q. How does the halogen substitution pattern influence reactivity in cross-coupling?
Methodological Answer:
- Steric Effects : Bromine at the 2-position hinders transmetallation, requiring bulky ligands (e.g., SPhos) to accelerate coupling .
- Electronic Effects : Chlorine at the 5-position withdraws electron density, reducing oxidative addition rates. Electron-deficient catalysts (e.g., Pd(OAc)₂) improve efficiency .
Q. What thermal stability considerations are critical for material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Decomposition occurs in two stages:
- Boroxine formation (150–200°C).
- Complete degradation (>300°C) .
- Flame Retardancy : The compound forms a char layer at high temps, inhibiting oxygen diffusion. Synergize with phosphorus-based retardants for enhanced performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
